PENTACARBOXYLPORPHYRIN I*PERMETHYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacarboxylporphyrin I permethyl ester is a synthetic derivative of porphyrin, a class of organic compounds that play a crucial role in various biological processes. This compound is characterized by its molecular formula C42H48N4O10 and a molecular weight of 768.85 g/mol . It is typically obtained from bovine porphyric urine and is known for its distinct brown powder appearance with a red cast .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentacarboxylporphyrin I permethyl ester involves the esterification of pentacarboxylporphyrin I. This process typically requires the use of methanol and an acid catalyst under controlled conditions to ensure the complete conversion of carboxyl groups to methyl esters . The reaction is carried out at a low temperature to prevent decomposition and to achieve high yield and purity.
Industrial Production Methods
Industrial production of pentacarboxylporphyrin I permethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques like crystallization or chromatography to obtain the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Pentacarboxylporphyrin I permethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are useful in studying electron transfer processes.
Reduction: It can be reduced to form reduced porphyrin derivatives, which have applications in catalysis and material science.
Substitution: The ester groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various porphyrin derivatives with altered electronic and structural properties, which are useful in different scientific and industrial applications .
Scientific Research Applications
Pentacarboxylporphyrin I permethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties of porphyrins and their derivatives.
Biology: This compound is used in the study of heme proteins and their functions in biological systems.
Mechanism of Action
The mechanism of action of pentacarboxylporphyrin I permethyl ester involves its ability to interact with molecular targets such as proteins and nucleic acids. It can form complexes with metal ions, which are crucial for its biological and catalytic activities. The pathways involved include electron transfer and generation of reactive oxygen species, which are essential for its applications in photodynamic therapy and catalysis .
Comparison with Similar Compounds
Similar Compounds
Pentacarboxylporphyrin I pentamethyl ester: This compound is similar in structure but has one less ester group, resulting in different chemical properties.
Tetraphenylporphyrin: Another porphyrin derivative with different substituents, used in similar applications but with distinct properties.
Uniqueness
Pentacarboxylporphyrin I permethyl ester is unique due to its specific esterification pattern, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications requiring precise control over the chemical environment .
Properties
CAS No. |
119039-95-1 |
---|---|
Molecular Formula |
C42H48N4O10 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.